molecular formula C23H21N3O B3611924 2-Benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine

2-Benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine

Cat. No.: B3611924
M. Wt: 355.4 g/mol
InChI Key: HYOBHNFPFWRALT-UHFFFAOYSA-N
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Description

2-Benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with benzyl, phenoxymethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The benzyl, phenoxymethyl, and phenyl groups are introduced through substitution reactions. This can be achieved using benzyl chloride, phenoxymethyl chloride, and phenylboronic acid in the presence of suitable catalysts and reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenoxymethyl groups.

    Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenoxymethyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzyl and phenoxymethyl groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Benzyl-4-phenylpyrazole: Lacks the phenoxymethyl group, which may affect its biological activity.

    5-(Phenoxymethyl)-4-phenylpyrazole: Lacks the benzyl group, which may influence its chemical reactivity.

    4-Phenylpyrazole: A simpler structure that serves as a basis for comparison.

Uniqueness: 2-Benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine is unique due to the presence of all three substituents (benzyl, phenoxymethyl, and phenyl), which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-benzyl-5-(phenoxymethyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c24-23-22(19-12-6-2-7-13-19)21(17-27-20-14-8-3-9-15-20)25-26(23)16-18-10-4-1-5-11-18/h1-15H,16-17,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBHNFPFWRALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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